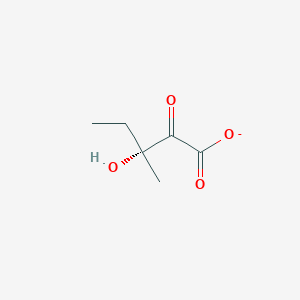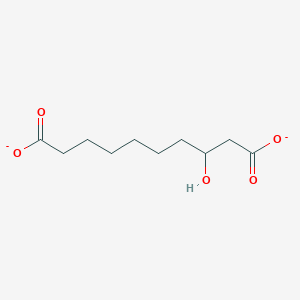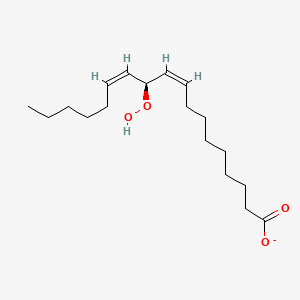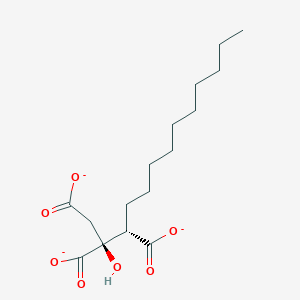
(2S,3S)-2-Hydroxytridecane-1,2,3-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S)-2-hydroxytridecane-1,2,3-tricarboxylate is tricarboxylate anion of (2S,3S)-2-hydroxytridecane-1,2,3-tricarboxylic acid. It is a conjugate base of a (2S,3S)-2-hydroxytridecane-1,2,3-tricarboxylic acid.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Darley et al. (2003) highlighted the stereocontrolled synthesis of 2-methylisocitrate, an intermediate in the methylcitrate cycle, which is crucial in the oxidation of propanoate to pyruvate in bacteria and fungi. This synthesis involved steps starting from lactic acid, showcasing the compound's role in synthesizing biologically relevant isomers (Darley, Selmer, Clegg, Harrington, Buckel, & Golding, 2003).
Applications in Biomedical Research
- Chan et al. (2004) studied novel Gd(III) complexes with functionalized polyaminocarboxylate macrocycles for use as potential magnetic resonance imaging (MRI) contrast agents. The specific structure and properties of these complexes, including their high proton relaxivities, make them significant in improving MRI diagnostics (Chan, Barra, Botta, & Wong, 2004).
Applications in Material Science
- Liszkowska et al. (2015) explored the synthesis of a new compound from 2-hydroxy-1,2,3-propanetricarboxylic acid (citric acid) and diethylene glycol, used for rigid polyurethane-polyisocyanurate (PUR-PIR) foams. The properties of these foams, such as compressive strength and thermal conductivity, were significantly affected by the compound, indicating its importance in materials science (Liszkowska, Czupryński, & Paciorek-Sadowska, 2015).
Propiedades
Nombre del producto |
(2S,3S)-2-Hydroxytridecane-1,2,3-tricarboxylate |
|---|---|
Fórmula molecular |
C16H25O7-3 |
Peso molecular |
329.36 g/mol |
Nombre IUPAC |
(2S,3S)-2-hydroxytridecane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C16H28O7/c1-2-3-4-5-6-7-8-9-10-12(14(19)20)16(23,15(21)22)11-13(17)18/h12,23H,2-11H2,1H3,(H,17,18)(H,19,20)(H,21,22)/p-3/t12-,16+/m1/s1 |
Clave InChI |
DQIHPEKINXOMBM-WBMJQRKESA-K |
SMILES isomérico |
CCCCCCCCCC[C@H](C(=O)[O-])[C@@](CC(=O)[O-])(C(=O)[O-])O |
SMILES canónico |
CCCCCCCCCCC(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-[[[5-[[methyl-(phenylmethyl)amino]-oxomethyl]-1H-imidazol-4-yl]-oxomethyl]amino]-6-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]hexanoic acid tert-butyl ester](/img/structure/B1256156.png)
![4-[(2E)-2-[1-(4-imidazol-1-ylphenyl)ethylidene]hydrazinyl]benzoic acid](/img/structure/B1256158.png)
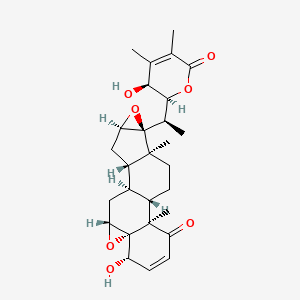
![2-amino-N-[3-methoxy-5-[oxo-[3-(trifluoromethyl)anilino]methyl]phenyl]-4-pyridinecarboxamide](/img/structure/B1256160.png)


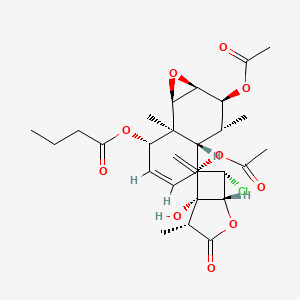

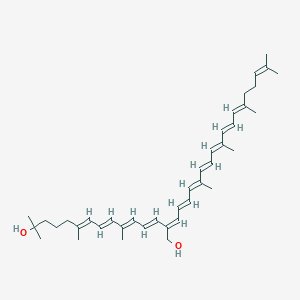
![(E)-1-[5-[(4-fluorophenyl)methyl]furan-2-yl]-3-hydroxy-3-(1H-1,2,4-triazol-5-yl)prop-2-en-1-one](/img/structure/B1256169.png)
